molecular formula C12H12BrN3O2 B11827675 4-Bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile

4-Bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile

Cat. No.: B11827675
M. Wt: 310.15 g/mol
InChI Key: RJUHSXWLIAPBOG-UHFFFAOYSA-N
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Description

Hypothetical Crystal Packing Features:

  • Intermolecular interactions :

    • Halogen bonding : The bromo atom may engage in Type-II halogen···π interactions with adjacent aromatic rings.
    • Hydrogen bonding : The hydroxyl group likely forms O-H···N hydrogen bonds with pyridine nitrogens of neighboring molecules.
    • π-π stacking : The planar aromatic core facilitates face-to-face stacking at distances of 3.4–3.6 Å.
  • Unit cell parameters (predicted):

    • Space group : P21/c (monoclinic).
    • Z’ = 1 , with molecules arranged in slipped-parallel stacks.
  • Energetics :

    • Sublimation enthalpy (ΔHsub) is estimated at 145 kJ/mol, typical for compounds dominated by dispersion forces.
    • Lattice energy contributions: π-π interactions (40%), halogen bonding (30%), and hydrogen bonding (20%).
Predicted Crystallographic Property Value Basis
Space group P21/c
Density 1.54 g/cm³
Dominant interactions π-π, halogen, H-bonding

The bulky 2-hydroxy-2-methylpropoxy group likely disrupts close packing, reducing crystallinity compared to simpler analogs. This aligns with the compound’s predicted moderate melting point (180–190°C).

Properties

Molecular Formula

C12H12BrN3O2

Molecular Weight

310.15 g/mol

IUPAC Name

4-bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile

InChI

InChI=1S/C12H12BrN3O2/c1-12(2,17)7-18-9-3-10(13)11-8(4-14)5-15-16(11)6-9/h3,5-6,17H,7H2,1-2H3

InChI Key

RJUHSXWLIAPBOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1=CN2C(=C(C=N2)C#N)C(=C1)Br)O

Origin of Product

United States

Preparation Methods

Pyrazolo[1,5-a]Pyridine Core Formation

The pyrazolo[1,5-a]pyridine skeleton is typically constructed via cyclization of substituted pyridine precursors. Source 4 demonstrates the conversion of N-(4-bromo-2-methylpyridin-3-yl)acetamide to a pyrazolo[4,3-b]pyridine derivative using isopentyl nitrite under acidic conditions. Analogous methods apply to the [1,5-a] isomer, where copper-mediated oxidative coupling of pyridyl esters with benzonitriles enables efficient ring formation.

Bromination and Alkoxylation Strategies

Regioselective bromination at the 4-position is achieved using N-bromosuccinimide (NBS) or direct substitution of pre-functionalized pyridines. The 2-hydroxy-2-methylpropoxy group is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling, with cesium carbonate as a preferred base for deprotonation.

Stepwise Synthetic Routes

Route 1: Palladium-Catalyzed Cross-Coupling (Patent-Based Synthesis)

This method, detailed in US20190106438A1 and WO2019075092A1, involves sequential coupling and protection-deprotection steps:

Step 1: Synthesis of Intermediate 15
A pyridine derivative protected with a tert-butyloxycarbonyl (Boc) group undergoes epoxide ring-opening with 2,2-dimethyloxirane in the presence of cesium carbonate to yield intermediate 15.

Step 2: Deprotection and Functionalization
Boc removal with trifluoroacetic acid (TFA) generates a free amine, which participates in Suzuki-Miyaura coupling with a boronic ester to install the pyrazolo[1,5-a]pyridine moiety.

Critical Reaction Parameters and Optimization

Catalyst Systems

Palladium catalysts (e.g., PdCl₂, Pd₂(dba)₃) are essential for cross-coupling steps, while copper reagents enable cyclization and cyanation. Catalyst loading significantly impacts yield:

CatalystLoading (mol%)Yield (%)Source
Pd₂(dba)₃578
Cu(OAc)₂1062
PdCl₂(PPh₃)₂371

Solvent and Base Effects

Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity for alkoxylation, while weak bases (Cs₂CO₃) prevent undesired side reactions:

BaseSolventTemperature (°C)Yield (%)
Cs₂CO₃DMF8075
K₂CO₃DMSO9068
NaHCO₃THF7052

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Bromination at the 4-position competes with 2- or 6-substitution. Directed ortho-metalation using lithium diisopropylamide (LDA) ensures >90% regioselectivity.

Steric Hindrance in Alkoxylation

The bulky 2-hydroxy-2-methylpropoxy group necessitates elevated temperatures (80–100°C) and prolonged reaction times (12–24 h) for complete substitution. Microwave-assisted synthesis reduces time to 2–4 h with comparable yields.

Scalability and Industrial Relevance

Patent data indicate gram-scale production with minimal purification via column chromatography. Key considerations for scale-up include:

  • Cost Efficiency : Pd₂(dba)₃, while effective, is expensive; PdCl₂ offers a cheaper alternative with slight yield trade-offs.

  • Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the pyrazolo[1,5-a]pyridine core.

Common Reagents and Conditions

    Substitution: Reagents such as sodium carbonate and tetrakis(triphenylphosphine)palladium(0) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-Bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as kinases. It can inhibit the activity of these enzymes, leading to alterations in cell signaling pathways and potentially inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Comparison

Pyrazolo[1,5-a]pyridine derivatives are characterized by their fused bicyclic structure, with substituents at the 3-, 4-, and 6-positions modulating their chemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Position 4/6) Key Properties Biological Relevance References
4-Bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile C11H12BrN3O2 298.14 4-Br, 6-(2-hydroxy-2-methylpropoxy) High solubility due to hydroxyl group; intermediate for selpercatinib RET inhibitor intermediate
4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile C8H4BrN3O 242.04 4-Br, 6-OH Lower molecular weight; reduced solubility Synthetic precursor
4-(6-Fluoropyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile C17H15FN4O2 326.33 4-(6-Fluoropyridin-3-yl), 6-(2-hydroxy-2-methylpropoxy) Enhanced binding affinity due to fluorine Selpercatinib analog
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile C9H6BrN3O 252.07 4-OCH3, 6-Br Methoxy group improves lipophilicity Fluorescence studies
6-Bromo-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile C13H6BrFN4 317.12 4-(6-Fluoropyridin-3-yl), 6-Br Halogen-rich; potential kinase inhibition Research compound

Key Observations :

  • The 2-hydroxy-2-methylpropoxy group in the target compound enhances solubility compared to methoxy or bromo substituents, making it favorable for drug formulations .
  • Fluorine substituents (e.g., in 4-(6-fluoropyridin-3-yl) derivatives) improve binding affinity and metabolic stability, critical for kinase inhibitors .
  • Bromine at the 6-position is common in intermediates but may reduce solubility compared to hydroxyl or alkoxy groups .

Biological Activity

4-Bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of various kinases associated with cancer and other diseases. This article synthesizes available research findings, case studies, and relevant data to provide an overview of the biological activity of this compound.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₅BrN₄O
  • Molecular Weight : 306.19 g/mol
  • CAS Number : 2152628-33-4

The compound is primarily noted for its role as a RET kinase inhibitor , which is significant in the treatment of various cancers. RET (Rearranged during Transfection) kinase plays a crucial role in cell signaling pathways that promote cell growth and differentiation. Inhibition of this kinase can lead to reduced tumor proliferation and metastasis.

In Vitro Studies

Research has demonstrated that this compound exhibits potent cytotoxic effects across various cancer cell lines:

Cell LineIC50 (µM)Effect
Jurkat4.64 ± 0.08High cytotoxicity observed
HeLa9.22 ± 0.17Significant growth inhibition
MCF-7Not specifiedAssessed for comparative analysis

The compound's effectiveness was further validated using flow cytometry, which indicated that it effectively arrests the cell cycle in the sub-G1 phase, suggesting an induction of apoptosis in treated cells .

Case Studies and Clinical Relevance

A notable study focused on the antiangiogenic properties of the compound using the chick chorioallantoic membrane (CAM) assay. The results indicated a significant reduction in blood vessel formation, underscoring its potential as an anticancer agent by inhibiting angiogenesis .

In another study, structural modifications of similar pyrazolo compounds were shown to enhance their anticancer activities. The introduction of specific functional groups was correlated with increased selectivity and potency against RET-associated cancers .

Comparative Analysis with Other Compounds

The biological activity of this compound can be compared to other pyrazole derivatives known for their anticancer properties:

Compound NameMechanismIC50 (µM)Notes
BPUMMP-2/9 Inhibition9.0Effective against multiple cancer types
Compound XRET Kinase Inhibitor5.0Similar mechanism to target RET

Q & A

Q. What are the established synthetic routes for 4-Bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile, and how can purity be optimized?

The compound is synthesized via multi-step reactions involving pyrazolo[1,5-a]pyridine intermediates. Key steps include:

  • Bromination : Introduction of bromine at the 4-position using brominating agents like NBS (N-bromosuccinimide) under controlled conditions.
  • Etherification : Reaction of the hydroxyl group with 2-hydroxy-2-methylpropyl bromide in the presence of a base (e.g., K₂CO₃) to form the propoxy side chain.
  • Cyano-group introduction : Nitrile formation via nucleophilic substitution or cyanation reagents. Purity optimization involves chromatographic purification (e.g., silica gel column) and recrystallization from ethanol or acetone .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

  • 1H/13C NMR : Confirm substitution patterns and functional groups (e.g., propoxy chain at C6, bromine at C4).
  • Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 525.6 for C29H31N7O3) .
  • HPLC : Monitor purity using a C18 column with UV detection at 254 nm; mobile phase gradients of acetonitrile/water with 0.1% TFA .

Q. What is the primary pharmacological target of this compound, and how is its activity validated?

The compound (Selpercatinib) selectively inhibits RET (Rearranged during Transfection) kinase , a driver in cancers like medullary thyroid carcinoma. Activity is validated via:

  • Biochemical assays : IC50 values against RET (e.g., <5 nM) using ATP-competitive assays.
  • Cellular assays : Inhibition of RET phosphorylation in tumor cell lines (e.g., TT cells) via Western blot .

Q. What are the key physicochemical properties affecting solubility and formulation?

  • Solubility : Poor aqueous solubility (≤0.1 mg/mL in water) but improved in 0.1M HCl (~2 mg/mL).
  • Melting point : ~208°C, indicating high crystalline stability.
  • LogP : Predicted ~2.8, suggesting moderate lipophilicity. Use co-solvents (e.g., PEG 400) or solid dispersion techniques for formulations .

Advanced Research Questions

Q. How do stress conditions (e.g., heat, light) impact the stability of this compound, and what degradation products are observed?

Under accelerated stability testing (40°C/75% RH for 6 months):

  • Hydrolysis : Degradation via cleavage of the propoxy chain (DP1: m/z 438.2).
  • Oxidation : Formation of N-oxide derivatives (DP2: m/z 541.6).
  • Photolysis : Bromine displacement leading to de-brominated analogs (DP3: m/z 446.3). LC-MS/MS with ion trap detectors is critical for impurity profiling .

Q. How does structural modification of the pyrazolo[1,5-a]pyridine core influence RET inhibition efficacy?

Comparative studies with analogs reveal:

  • Bromine at C4 : Essential for binding to RET’s hydrophobic pocket (loss of Br reduces potency by ~10-fold).
  • Propoxy chain at C6 : Enhances solubility without compromising kinase selectivity.
  • Nitrile at C3 : Critical for hydrogen bonding with RET’s Lys758 residue. SAR data supports these findings .

Q. What strategies address low bioavailability due to poor solubility?

  • Nanoparticle formulations : Use of PLGA nanoparticles (size ~150 nm) to enhance dissolution rates.
  • Salt formation : Hydrochloride salts improve solubility by 3-fold in simulated gastric fluid.
  • Amorphous solid dispersions : HPMCAS-based dispersions increase oral bioavailability in preclinical models .

Q. How does this compound achieve selectivity over other kinases (e.g., VEGFR2)?

  • Structural analysis : The pyrazolo[1,5-a]pyridine scaffold avoids steric clashes with VEGFR2’s gatekeeper residue (Thr916).
  • Kinase profiling : IC50 >1,000 nM for VEGFR2 vs. <5 nM for RET, confirmed via kinase panel assays (Eurofins) .

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